Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-di oxo- Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-di oxo-
Brand Name: Vulcanchem
CAS No.: 180537-72-8
VCID: VC0067178
InChI: InChI=1S/C17H15BrN2O3/c1-10-3-5-13(11(2)7-10)14(21)8-15(22)17(23)20-16-6-4-12(18)9-19-16/h3-7,9H,8H2,1-2H3,(H,19,20,23)
SMILES: CC1=CC(=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=C(C=C2)Br)C
Molecular Formula: C17H15BrN2O3
Molecular Weight: 375.2 g/mol

Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-di oxo-

CAS No.: 180537-72-8

Main Products

VCID: VC0067178

Molecular Formula: C17H15BrN2O3

Molecular Weight: 375.2 g/mol

Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-di oxo- - 180537-72-8

CAS No. 180537-72-8
Product Name Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-di oxo-
Molecular Formula C17H15BrN2O3
Molecular Weight 375.2 g/mol
IUPAC Name N-(5-bromopyridin-2-yl)-4-(2,4-dimethylphenyl)-2,4-dioxobutanamide
Standard InChI InChI=1S/C17H15BrN2O3/c1-10-3-5-13(11(2)7-10)14(21)8-15(22)17(23)20-16-6-4-12(18)9-19-16/h3-7,9H,8H2,1-2H3,(H,19,20,23)
Standard InChIKey QWMKLSSCBLCXCD-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=C(C=C2)Br)C
Canonical SMILES CC1=CC(=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=C(C=C2)Br)C
PubChem Compound 3075424
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator